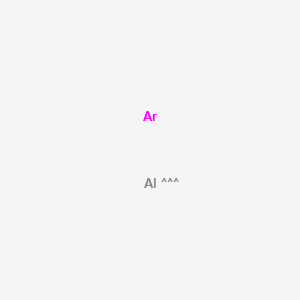

Aluminum;argon

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

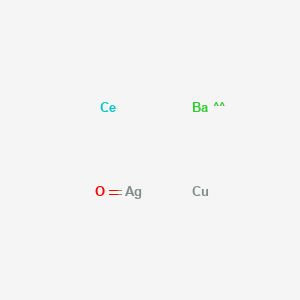

Aluminum;argon: is a compound that combines the elements aluminum and argon. Aluminum is a lightweight, silvery-white metal known for its high conductivity and resistance to corrosion. Argon, on the other hand, is a noble gas that is colorless, odorless, and chemically inert under most conditions. The combination of these two elements results in a compound that exhibits unique properties, making it of interest in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of aluminum;argon compounds typically involves the use of advanced techniques such as matrix isolation and plasma reactions. One common method is to trap aluminum atoms in a solid argon matrix at very low temperatures. This process involves the co-deposition of aluminum and argon gases onto a cold surface, resulting in the formation of the compound.

Industrial Production Methods: Industrial production of this compound compounds is not common due to the inert nature of argon. in specialized applications, aluminum can be treated with argon plasma to create thin films or coatings that exhibit unique properties. This process is often used in the semiconductor industry to produce materials with specific electronic characteristics.

Analyse Chemischer Reaktionen

Types of Reactions: Aluminum;argon compounds are relatively inert due to the presence of argon. aluminum can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Aluminum reacts with oxygen to form aluminum oxide (Al₂O₃). This reaction is highly exothermic and produces a protective oxide layer on the surface of aluminum.

Reduction: Aluminum can be reduced by strong reducing agents such as lithium aluminum hydride (LiAlH₄).

Substitution: Aluminum can react with halogens to form aluminum halides, such as aluminum chloride (AlCl₃).

Major Products Formed:

Aluminum Oxide (Al₂O₃): Formed during oxidation reactions.

Aluminum Halides (e.g., AlCl₃): Formed during substitution reactions with halogens.

Wissenschaftliche Forschungsanwendungen

Chemistry: Aluminum;argon compounds are used in the study of inert gas chemistry and the behavior of noble gases in various chemical environments. They are also used as precursors in the synthesis of other compounds.

Biology: While this compound compounds are not commonly used in biological research, aluminum itself is studied for its effects on biological systems, particularly in relation to its potential toxicity and role in neurodegenerative diseases.

Medicine: Aluminum compounds are used in various medical applications, including as adjuvants in vaccines and in antacid formulations. Argon, due to its inert nature, is used in medical imaging and as a protective atmosphere in certain medical procedures.

Industry: In the semiconductor industry, this compound compounds are used to create thin films and coatings with specific electronic properties. Argon is also used as a shielding gas in welding and other high-temperature industrial processes.

Wirkmechanismus

The mechanism of action of aluminum;argon compounds is primarily related to the properties of aluminum. Aluminum can interact with various molecular targets, including enzymes and cellular membranes, leading to changes in cellular function. The inert nature of argon means it does not participate directly in chemical reactions but can influence the behavior of aluminum by providing a stable environment.

Vergleich Mit ähnlichen Verbindungen

Aluminum Nitride (AlN): A compound with high thermal conductivity and electrical insulation properties.

Aluminum Oxide (Al₂O₃): Known for its hardness and resistance to chemical attack.

Argon Fluorohydride (HArF): A rare compound formed under specific conditions involving argon.

Uniqueness: Aluminum;argon compounds are unique due to the combination of a reactive metal (aluminum) with an inert noble gas (argon). This combination results in compounds that exhibit unique physical and chemical properties, making them valuable in specialized applications.

Eigenschaften

Molekularformel |

AlAr |

|---|---|

Molekulargewicht |

66.9 g/mol |

IUPAC-Name |

aluminum;argon |

InChI |

InChI=1S/Al.Ar |

InChI-Schlüssel |

UQRLAUVRCKWLFT-UHFFFAOYSA-N |

Kanonische SMILES |

[Al].[Ar] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)

![4-[(Quinoxalin-2-yl)oxy]butan-1-amine](/img/structure/B12563183.png)

![6-Chloro-8-ethoxytetrazolo[1,5-a]pyridine](/img/structure/B12563227.png)

![2-Propenoic acid, 2-(acetylamino)-3-[3-(acetyloxy)phenyl]-](/img/structure/B12563229.png)